molecular formula C18H17N3O2 B2540046 2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034481-92-8

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2540046
CAS RN: 2034481-92-8
M. Wt: 307.353
InChI Key: OZYFXLXWNBUUKE-UHFFFAOYSA-N
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Description

The compound "2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide" is a chemical entity that appears to be related to a family of compounds with diverse biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological effects, such as anti-angiogenic activity, antiproliferative activities against cancer cell lines, and as analogs to biological molecules like melatonin.

Synthesis Analysis

The synthesis of related naphthalene and pyrimidine-containing acetamides involves various chemical reactions, including metal-chelating hydroxamate group formation, thioacetamide derivatization, and acylation reactions. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the introduction of a hydroxamate group, which is known to chelate metal ions and may contribute to the inhibition of metalloenzymes like aminopeptidase N . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives involves N-chloroacetylation and N-alkylation steps .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations that may influence their biological activity. For example, in the crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives, the pyrimidine ring is inclined to the naphthalene ring system, and molecules are linked by hydrogen bonds forming inversion dimers . The orientation of these rings and the presence of hydrogen bonding can affect the compound's stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of naphthalene and pyrimidine-containing acetamides is influenced by the functional groups attached to the core structure. The presence of a hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, for instance, allows it to act as a potent inhibitor of aminopeptidase N due to its metal-chelating properties . The acylation reactions and the formation of thiazolopyrimidine derivatives, as seen in the synthesis of ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, also contribute to the chemical diversity and potential reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene and pyrimidine-containing acetamides are determined by their molecular structure. The planarity of the naphthalene ring, as observed in N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, affects the molecule's stacking and intermolecular interactions, which can be crucial for its biological activity . The presence of substituents like methoxy groups and the orientation of side chains also play a role in the compound's solubility, stability, and overall chemical behavior.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(21-8-7-14-10-19-13-20-11-14)12-23-17-6-5-15-3-1-2-4-16(15)9-17/h1-6,9-11,13H,7-8,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYFXLXWNBUUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

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